molecular formula C8H6FN3O2 B2848505 Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate CAS No. 1588508-90-0

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B2848505
CAS No.: 1588508-90-0
M. Wt: 195.153
InChI Key: AEGCHEXILKJRKS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that contains a triazole ring fused to a benzene ring, with a methyl ester and a fluorine substituent

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.

Cellular Effects

The effects of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine, which can then participate in further reactions.

    Cyclization Reactions: The formation of the triazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.

    Cyclization: Dehydrating agents like phosphorus oxychloride or sulfuric acid.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while reduction reactions can produce amines.

Scientific Research Applications

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate
  • 5-Methyl-1H-benzo[d][1,2,3]triazole

Uniqueness

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both a fluorine atom and a methyl ester group, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ester group can be hydrolyzed to form the corresponding carboxylic acid, providing additional functionalization options.

Properties

IUPAC Name

methyl 6-fluoro-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCHEXILKJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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